molecular formula C8H3F5O B2896490 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-33-5

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No. B2896490
CAS RN: 134099-33-5
M. Wt: 210.103
InChI Key: ABRSPLYHKGFMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 134099-33-5 . It has a molecular weight of 210.1 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is represented by the InChI code: 1S/C8H3F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H . This indicates that the molecule consists of 8 carbon atoms, 3 hydrogen atoms, 5 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a density of 1.4±0.1 g/cm^3 . Its boiling point is 187.1±40.0 °C at 760 mmHg . The vapour pressure is 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.3±3.0 kJ/mol . The flash point is 68.7±21.5 °C . The index of refraction is 1.459 .

Scientific Research Applications

1. Synthesis and Fluorescence in Polymer Chemistry

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is used in the synthesis of highly fluorescent polymers. For example, it contributed to the formation of novel phenylene vinylene-bistrifluorovinyl ether monomers, which after cyclopolymerization, resulted in polymers with moderate molecular weight, excellent thermal stability, and high fluorescence in both solution and thin film form (Neilson et al., 2008).

2. Catalysis in Organic Reactions

This compound plays a role in catalysis, particularly in environmentally friendly chemical reactions. For instance, metal-organic frameworks (MOFs) involving derivatives of this compound showed effectiveness in benzyl alcohol oxidation to benzaldehyde, demonstrating good activity and recyclability (Paul et al., 2020).

3. Carbon Dioxide Adsorption

In environmental applications, derivatives of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde were used in the synthesis of microporous polyaminal networks. These networks showed increased surface areas and high CO2 adsorption capacities, indicating potential for environmental remediation efforts (Li et al., 2016).

4. Sensing Platform for Water in Organic Solvent

Another application is in the development of sensing platforms. Covalent organic frameworks (COFs) formed from this compound showed rapid and significant fluorescence response to water content in various organic solvents, highlighting its potential in detecting water in these environments (Chen et al., 2020).

5. Support Material for Nanoparticles

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde derivatives have been used to create support materials for nanoparticles. For instance, a covalent organic framework was used as a support for Ru nanoparticles, facilitating one-pot tandem synthesis of imine products from benzyl alcohols and amines under solvent-free conditions (Chen et al., 2018).

Safety and Hazards

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system .

properties

IUPAC Name

2,5-difluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRSPLYHKGFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde

CAS RN

134099-33-5
Record name 2,5-difluoro-4-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.